sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
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Overview
Description
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate is a chemical compound that features a unique combination of a pyridine ring and an oxetane ring. The presence of these rings imparts distinct chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both pyridine and oxetane moieties. This can be achieved through various cyclization strategies, including:
Intramolecular Etherification: This involves the formation of a C-O bond within the molecule.
Epoxide Ring Opening/Ring Closing: This method utilizes the reactivity of epoxides to form the oxetane ring.
Electrophilic Halocyclization: This involves the use of halogenating agents to induce cyclization.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups onto the pyridine ring .
Scientific Research Applications
Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3-(pyridin-2-yl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in ring-opening reactions that modify the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as pyridine-2-carboxylic acid share the pyridine ring but lack the oxetane ring.
Oxetane Derivatives: Compounds like oxetan-3-one feature the oxetane ring but lack the pyridine ring.
Uniqueness
The combination of pyridine and oxetane rings in sodium 3-(pyridin-2-yl)oxetane-3-carboxylate imparts unique chemical properties that are not found in compounds containing only one of these rings.
Properties
CAS No. |
2680528-89-4 |
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Molecular Formula |
C9H8NNaO3 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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